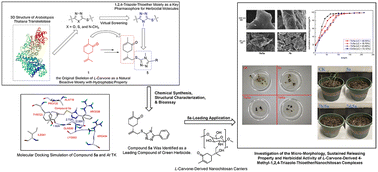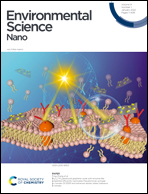Rational design and synthesis of l-carvone-derived 4-methyl-1,2,4-triazole-thioether/nanochitosan complexes as potent nanopesticides for sustainable and efficient herbicidal application†
Environmental Science: Nano Pub Date: 2023-10-11 DOI: 10.1039/D3EN00573A
Abstract
Natural product-based nanopesticide is an effective and sustainable approach for solving the environmental issues caused by the application of current commercial herbicides. In this study, 21 novel L-carvone-derived 4-methyl-1,2,4-triazole-thioether derivatives 5a–5u were rationally designed by transketolase-based in silicon virtual screening, synthesized, and structurally characterized using FT-IR spectroscopy, 1H/13C NMR spectroscopy, and HRMS technique. Besides, the herbicidal activity of the target compounds against Brassica campestris and Echinochloa crusgalli L. was evaluated, and the bioassay results revealed that compound 5a with the most significant herbicidal and TK-inhibition activities could serve as a potential TK inhibitor and could serve as a leading compound for further study of green herbicides. Subsequently, the molecular skeletons of chitosan and L-carvone were incorporated for developing high-efficiency nanopesticide carriers, and thus samples 7a–7d were synthesized by N-alkylation of chitosan and characterized using various methods. Compared with unmodified chitosan, L-carvone-derived nanochitosan carrier 7b with the micro-morphologies of nubby lumps and porous surfaces exhibited higher dispersibility and similar thermostability. Finally, L-carvone-derived 4-methyl-1,2,4-triazole-thioether/nanochitosan complexes 7b/5a, 7c/5a, and 7d/5a with better 5a-loading capacities and multi-stage sustained releasing performances were constructed, and the herbicidal activities of 7b/5a and 7d/5a against Brassica campestris were evaluated in the petri dish and greenhouse. It was found that 7b/5a and 7d/5a exhibited significant herbicidal activities. Among them, 7b/5a had great potential as a green and eco-friendly nanopesticide for weed control.


Recommended Literature
- [1] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†
- [2] Extending the dynamic range of biochemical oxygen demand sensing with multi-stage microbial fuel cells†
- [3] Front cover
- [4] Figure of merit ZT of a thermoelectric device defined from materials properties†
- [5] Sintering behavior and thermoelectric properties of LaCoO3 ceramics with Bi2O3–B2O3–SiO2 as a sintering aid
- [6] Enantioselective methodologies for the synthesis of spiro compounds
- [7] Cold condensation of dust in the ISM
- [8] Solvent extraction from halide solutions. Part 1.—Synergistic behaviour with mixed solvents
- [9] Effect of high pressure on relaxation dynamics and crystallization kinetics of chiral liquid crystal in its smectic phase†
- [10] Crystal structures and magnetic properties of one-dimensional compounds constructed from Mn2(salen)2 building blocks and organic selenite acid ligands†

Journal Name:Environmental Science: Nano
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 121578-13-0
-
CAS no.: 16679-94-0









